molecular formula C6H9F4N B13058071 4-Fluoro-2-(trifluoromethyl)piperidine

4-Fluoro-2-(trifluoromethyl)piperidine

Cat. No.: B13058071
M. Wt: 171.14 g/mol
InChI Key: XKHWYPOKYAVZOM-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)piperidine is a fluorinated organic compound that features both a fluoro and a trifluoromethyl group attached to a piperidine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, lipophilicity, and bioavailability, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine . The process includes the following steps:

    Hydrogenation Reduction: 4-(trifluoromethyl)pyridine is subjected to hydrogenation reduction to form 4-(trifluoromethyl)piperidine.

    Distillation and Concentration: The reaction mixture is distilled and concentrated.

    Precipitation: A solvent is used to precipitate the product.

    Filtration, Washing, and Drying: The precipitated product is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can further modify the functional groups attached to the piperidine ring.

    Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)piperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)piperidine involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The compound’s effects are often mediated by hyperconjugative delocalization of the nitrogen lone pair, which impacts its conformational preferences and interactions with other molecules . This hyperconjugation, along with electrostatic and steric effects, plays a crucial role in the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the piperidine ring. This arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Biological Activity

4-Fluoro-2-(trifluoromethyl)piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the piperidine ring. These modifications enhance its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Synthesis Methods

The compound can be synthesized through various methods, including:

  • Pd-Catalyzed Reactions : Utilizing palladium catalysts for efficient coupling reactions .
  • Fluorination Techniques : Employing fluorinating agents to introduce fluorine substituents at specific positions on the piperidine ring .

The biological activity of this compound is primarily attributed to its interaction with biological targets influenced by the presence of fluorine atoms. The mechanism involves:

  • Molecular Interactions : The hyperconjugative delocalization of the nitrogen lone pair affects conformational preferences and molecular interactions, enhancing binding affinity to various targets.
  • Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammation pathways .

Pharmacological Applications

  • Antimicrobial Activity : this compound derivatives have demonstrated significant antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values comparable to standard treatments like vancomycin .
  • Anti-inflammatory Effects : Compounds related to this piperidine have been shown to inhibit COX-2 and LOX enzymes, suggesting potential applications in treating inflammatory diseases .
  • Cytotoxicity Studies : Research indicates that fluorinated piperidines can exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7), indicating their potential as anticancer agents .

Case Studies

  • A study evaluating the cytotoxic effects of various piperidine derivatives found that those containing trifluoromethyl groups exhibited enhanced activity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • Another investigation into anti-tuberculosis activity identified novel piperidinol derivatives with promising efficacy, highlighting the structural similarities with this compound as a scaffold for developing new therapeutics .

Data Tables

Property Value
Molecular FormulaC7H7F4N
Antibacterial MIC (against MRSA)0.031–0.062 µg/mL
Cytotoxicity IC50 (MCF-7)Varies; significant activity observed
Anti-tuberculosis MIC1.4–18.8 µg/mL

Properties

Molecular Formula

C6H9F4N

Molecular Weight

171.14 g/mol

IUPAC Name

4-fluoro-2-(trifluoromethyl)piperidine

InChI

InChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2

InChI Key

XKHWYPOKYAVZOM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1F)C(F)(F)F

Origin of Product

United States

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